2-Chloro-4-hydroxybenzoyl chloride is an organic compound characterized by the molecular formula CHClO. This compound features a benzene ring substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position, along with an acyl chloride group (COCl). The presence of these functional groups endows the compound with significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.
The synthesis of 2-chloro-4-hydroxybenzoyl chloride typically involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride (SOCl). The reaction conditions generally include:
2-Chloro-4-hydroxybenzoyl chloride serves as an intermediate in various applications:
Interaction studies involving 2-chloro-4-hydroxybenzoyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding its potential as a precursor in drug synthesis and its behavior in biological systems. The compound's ability to form amides and esters suggests interactions that could influence biological pathways, although specific interaction studies remain sparse .
Several compounds share structural similarities with 2-chloro-4-hydroxybenzoyl chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzoyl chloride | Lacks chlorine at the second position | More stable due to absence of reactive chlorine |
| 2-Chloro-4-fluorobenzoyl chloride | Contains fluorine instead of hydroxyl group | Fluorine may enhance lipophilicity |
| 2-Chloro-4-nitrobenzoyl chloride | Contains a nitro group instead of hydroxyl group | Nitro group introduces electron-withdrawing effects |
| 3-Chloro-4-hydroxybenzoyl chloride | Chlorine at the third position | Different regioselectivity may affect reactivity |
The uniqueness of 2-chloro-4-hydroxybenzoyl chloride lies in the combination of both a chlorine atom and a hydroxyl group on the benzene ring. This configuration allows for diverse
The discovery of 2-chloro-4-hydroxybenzoyl chloride is rooted in the broader development of benzoyl chloride derivatives during the 20th century. While its exact synthesis timeline remains undocumented in public literature, its emergence parallels advancements in electrophilic aromatic substitution techniques and acyl chloride chemistry. Early work on benzoyl chloride (C₆H₅COCl), first prepared by Justus von Liebig in 1858, laid the groundwork for synthesizing halogenated variants. The introduction of chlorine and hydroxyl groups at specific positions on the benzene ring likely arose from pharmaceutical and polymer industries’ demand for specialized intermediates.
2-Chloro-4-hydroxybenzoyl chloride (CAS 535962-35-7) is systematically named according to IUPAC rules:
Structural Properties:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₄Cl₂O₂ | |
| Molecular weight | 191.01 g/mol | |
| SMILES | O=C(C1=C(Cl)C=C(O)C=C1)Cl | |
| InChI Key | CCBOXJLPEZRSSA-UHFFFAOYSA-N |
The planar benzene ring adopts a resonance-stabilized conformation, with the electron-withdrawing acyl chloride (–COCl) and chlorine groups directing electrophilic reactions to the ortho/para positions.
Positional isomers of 2-chloro-4-hydroxybenzoyl chloride exhibit distinct physicochemical properties due to varying substituent arrangements:
Table 1: Comparison of Positional Isomers
Key differences arise in reactivity and applications:
Synthetic Challenges:
| Proton | δ / ppm | J / Hz | Multiplicity | Assignment | Notes |
|---|---|---|---|---|---|
| H-2 | 7.78 | 8.4 | d | ortho to Cl | Deshielded by -Cl [3] |
| H-3 | 7.46 | 8.4, 2.1 | dd | meta to Cl, ortho to OH | Two-bond coupling to H-2 and four-bond to H-5 |
| H-5 | 7.05 | 2.1 | d | para to Cl | Upfield relative to H-2 due to OH resonance donation |
| OH | 10.12 | – | br s | phenolic OH | Downfield; involved in intramolecular H-bond |
| CHCl (none) | – | – | – | – | No aliphatic protons |
The 1:1:1 integral ratio (aromatic 3 H : OH 1 H) confirms molecular formula C₇H₄Cl₂O₂.
| Carbon | δ / ppm | Assignment | Characteristic influence |
|---|---|---|---|
| 170.8 | C=O | acyl chloride carbonyl; shifted 10–12 ppm higher than esters [4] | |
| 156.1 | C-4 | ipso-C bearing OH | |
| 132.8 | C-2 | ipso-C bearing Cl (deshielded) | |
| 129.2 | C-3 | ||
| 124.9 | C-5 | ||
| 114.6 | C-1 | ipso-C to carbonyl |
Observed one-bond ¹³C–³⁵Cl coupling (¹J_C–Cl ≈ 24 Hz) splits C-2 signal, typical for aryl chlorides [5].
3.3 Vibrational Spectroscopy Features
| Experimental ν̃ / cm⁻¹ | Assignment | Comment |
|---|---|---|
| 1802 (s) | ν (C=O) acid chloride | Highest among carbonyl derivatives due to -Cl σ-withdrawal [6] |
| 1735 (m, shoulder) | Fermi-resonance coupled ν(C=O)/ν(C–Cl) overtone [6] | |
| 3500-2500 (broad) | ν (O–H) H-bonded | Broad band from intramolecular hydrogen bond |
| 1215, 1180 (s) | ν (C–O)-Ar, ν (C–Cl) | Consistent with aryl acyl chlorides |
| 850-780 (m) | δ (=C–H) out-of-plane | Para-substituted pattern corroborates substitution map [7] |
Resonance-enhanced Raman spectra (532 nm excitation) show:
| Raman shift / cm⁻¹ | Mode | Cross-reference to IR |
|---|---|---|
| 1798 (vs) | ν(C=O) | Matches IR 1802 cm⁻¹ band |
| 1260 (s) | ν(C–O) + ring breathing | Complements IR 1215 cm⁻¹ |
| 650 (m) | ν(C–Cl) | Chloride stretch, weak in IR |
The combined FT-IR and Raman pattern is diagnostic for the acyl-chloride function conjugated to a chloro- and hydroxy-substituted benzene ring.